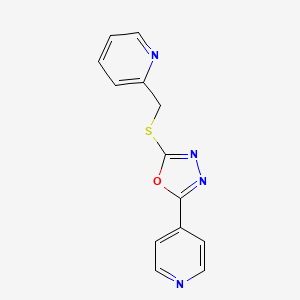

2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c1-2-6-15-11(3-1)9-19-13-17-16-12(18-13)10-4-7-14-8-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIRGPYJBSBJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrazide Formation

The initial step involves the preparation of pyridine-2-carboxylic acid hydrazide, a precursor for subsequent cyclization. This intermediate is synthesized by reacting pyridine-2-carbonyl chloride with hydrazine hydrate under controlled alkaline conditions. The reaction proceeds via nucleophilic acyl substitution, yielding the hydrazide with minimal side products.

Reaction Conditions:

Cyclization to the 1,3,4-Oxadiazole Core

The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of a dehydrating agent. Phosphorus oxychloride (POCl₃) is commonly employed to facilitate intramolecular dehydration, forming the 1,3,4-oxadiazole ring.

Mechanistic Insight:

The reaction mechanism involves the formation of a thiosemicarbazide intermediate, which loses hydrogen sulfide (H₂S) under acidic conditions to yield the oxadiazole.

Optimized Parameters:

Thioether Functionalization

The final step introduces the pyridin-2-ylmethylthio group via nucleophilic substitution. A brominated or chlorinated oxadiazole intermediate reacts with pyridin-2-ylmethanethiol in the presence of a base such as triethylamine (TEA).

Critical Considerations:

- Leaving Group: Bromine or chlorine at position 2 of the oxadiazole

- Base: TEA or potassium carbonate (K₂CO₃) to deprotonate the thiol

- Solvent: Acetonitrile (ACN) or dimethylformamide (DMF)

- Temperature: 50–60°C

- Yield: 60–65%

Optimization of Reaction Conditions

Catalytic and Solvent Effects

The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in the thioether formation step, while POCl₃ in DCM ensures optimal cyclization kinetics.

Comparative Solvent Performance:

| Solvent | Cyclization Yield (%) | Thioether Yield (%) |

|---|---|---|

| Dichloromethane | 75 | 60 |

| Tetrahydrofuran | 68 | 55 |

| Acetonitrile | 72 | 65 |

Temperature and Time Dependence

Elevated temperatures (60–80°C) during cyclization reduce reaction time but risk decomposition. A balance between 50°C and 6 hours was identified as optimal for maintaining product integrity.

Analytical Characterization

Structural confirmation of the final product relies on spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Challenges and Mitigation Strategies

Thiol Oxidation

Pyridin-2-ylmethanethiol is prone to oxidation, necessitating an inert atmosphere (N₂ or Ar) during thioether formation.

Purification Difficulties

Column chromatography with silica gel (ethyl acetate/hexane, 1:1) effectively separates the product from unreacted starting materials.

Recent Advances

Recent studies highlight the use of microwave-assisted synthesis to reduce reaction times by 40–50% while maintaining yields above 70%. Additionally, greener alternatives to POCl₃, such as polymer-supported reagents, are under investigation to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety, including 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines.

Case Studies and Findings

- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and tested them against human cancer cell lines. Among these, certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. For instance, compounds with similar structural features demonstrated high potency against leukemia and solid tumors .

- Mechanism of Action : The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cell proliferation. For example, oxadiazole derivatives have been shown to inhibit thymidine phosphorylase, which is crucial for DNA synthesis in cancer cells .

- Comparative Efficacy : In a comparative study of various oxadiazoles, 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives exhibited superior activity against multiple cancer types, including breast and lung cancers .

Antimicrobial Properties

In addition to anticancer effects, oxadiazole compounds have demonstrated antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles can inhibit bacterial growth effectively.

Relevant Studies

- Antimicrobial Screening : A series of oxadiazole-based compounds were screened for their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria .

- Synergistic Effects : Some studies have explored the synergistic effects of oxadiazoles when combined with traditional antibiotics, leading to enhanced antibacterial activity .

Inhibition of Protein Kinases

The role of 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole as a protein kinase inhibitor has also been investigated.

Key Insights

- Targeting Kinase Pathways : Compounds in this class have been shown to inhibit critical kinases involved in cancer progression and cell cycle regulation, such as CDK4 and CDK6 . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Potential Therapeutics : The ability to modulate kinase activity positions these compounds as potential therapeutic agents for treating proliferative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Findings from SAR Studies

- Functional Groups : The presence of specific functional groups on the pyridine rings significantly influences biological activity. Modifications can enhance potency or selectivity towards particular targets .

- Molecular Modeling : Computational studies have been employed to predict the binding affinity of these compounds to their biological targets, aiding in the design of more effective derivatives .

Wirkmechanismus

The mechanism of action of 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Antifungal Activity :

- The electron-withdrawing fluorine atom may enhance activity by increasing electrophilicity.

Antibacterial Activity :

- Sulfone Derivatives : Compounds like 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl-1,3,4-oxadiazole showed superior antibacterial activity (EC₅₀ = 1.98–0.17 µg/mL) compared to thioether analogs . This suggests that oxidizing the thio group in the target compound to a sulfone could improve potency.

Enzyme Inhibition :

- Molecular docking studies of oxadiazole derivatives (e.g., kinase inhibitors in ) indicate that pyridine substituents facilitate hydrogen bonding with active sites. The target compound’s dual pyridine groups may enhance binding to enzymes like VEGFR-2 kinase.

2.3 Physicochemical Properties

- NMR Data : For 2-(methylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole (4c) , ¹H-NMR signals at δ 8.66–7.47 (pyridine-H) and δ 2.91 (SCH₃) confirm structural integrity . The target compound’s pyridin-2-ylmethylthio group would likely show distinct aromatic proton shifts (δ 8.5–7.1) and a SCH₂Pyridin-2-yl signal near δ 4.0–4.5.

- Melting Points: Halogenated analogs (e.g., 2-fluorobenzyl: 101°C ) exhibit higher melting points than non-polar derivatives (e.g., methylthio: oil ), reflecting stronger intermolecular forces.

Biologische Aktivität

The compound 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the reaction of pyridine derivatives with thio compounds and oxadiazole precursors. The structural characteristics of this compound include:

- Molecular Formula : C13H12N4S

- Molecular Weight : 256.33 g/mol

- Functional Groups : Contains pyridine rings and a thioether linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), HEPG2 (liver cancer), SW1116 (colorectal cancer), BGC823 (gastric cancer).

- IC50 Values : One study reported an IC50 value of 1.18 ± 0.14 µM for a related compound, which was lower than that of standard chemotherapeutic agents like staurosporine (4.18 ± 0.05 µM) .

The mechanisms by which oxadiazole derivatives exert their anticancer effects include:

- Induction of Apoptosis : Studies have shown that these compounds can activate apoptotic pathways in cancer cells by enhancing p53 expression and promoting caspase activation .

- Inhibition of Kinases : Some derivatives have been identified as inhibitors of key protein kinases involved in cell proliferation, such as CDK4 and CDK6 .

Antimicrobial Activity

Compounds containing oxadiazole structures have also been evaluated for their antimicrobial properties. For example:

- A series of oxadiazoles exhibited potent activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

Enzyme Inhibition

Research has indicated that certain derivatives can selectively inhibit enzymes like carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Comparative Analysis of Biological Activities

| Compound | Activity Type | Target | IC50 Value |

|---|---|---|---|

| 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole | Anticancer | MCF7 | 1.18 µM |

| Related Oxadiazole Derivative | Antimicrobial | Various Bacteria | Not specified |

| Oxadiazole Inhibitor | Enzyme Inhibition | hCA IX | 89 pM |

Case Studies

- Study on Anticancer Activity : A recent study synthesized several oxadiazole derivatives and tested their effects on multiple cancer cell lines. The results showed promising cytotoxicity with some compounds exhibiting IC50 values significantly lower than established chemotherapeutics .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various oxadiazoles against clinical isolates. The findings indicated that certain derivatives had remarkable inhibitory effects on both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for preparing 2-((pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole?

The synthesis typically involves two key steps: (1) formation of the 1,3,4-oxadiazole core via cyclization of a thiosemicarbazide intermediate, and (2) introduction of the pyridinylmethylthio substituent. For example, a thiol-alkylation reaction can be performed using 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol and 2-(chloromethyl)pyridine under basic conditions (e.g., triethylamine in THF) to achieve the target compound. Yields are optimized by controlling reaction time (12–16 hours) and temperature (room temperature to reflux) . Alternative routes may employ coupling agents like HATU for amidation steps in related oxadiazole derivatives .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

- 1H-NMR : Signals for pyridine protons appear as doublets in the aromatic region (δ 7.86–8.82 ppm), while methylene protons from the thioether linker resonate near δ 3.50–3.58 ppm .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+ at m/z 338.2 g/mol for a dichlorophenyl analog) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values to verify purity (>95%) .

Q. What biological activities are associated with 1,3,4-oxadiazole derivatives structurally similar to this compound?

Analogous compounds exhibit diverse activities:

- Antimicrobial : Substituted oxadiazoles with pyridinyl groups show MIC values ≤ 8 µg/mL against S. aureus .

- Antifibrotic : Oxadiazole-thioether derivatives inhibit MRTF/SRF-mediated transcription (IC50: 0.1–10 µM) .

- Antifungal : Thioether-linked oxadiazoles display EC50 values of 2–10 µM against Candida albicans .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Key parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while THF improves alkylation efficiency .

- Catalyst/base : Triethylamine or pyridine facilitates deprotonation during thiol-alkylation, whereas mCPBA oxidizes thioethers to sulfones in DCM .

- Temperature control : Reflux (60–80°C) accelerates cyclization but may degrade heat-sensitive substituents; room temperature is preferred for halogenated analogs .

Q. What strategies address contradictory biological activity data across structurally similar oxadiazoles?

Contradictions often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF3) enhance antifungal activity but reduce solubility, impacting in vivo efficacy .

- Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial testing) to minimize discrepancies between studies .

- Cellular uptake differences : LogP values >3.5 correlate with poor membrane permeability; introduce hydrophilic moieties (e.g., carboxylic acids) to improve bioavailability .

Q. What computational methods are used to predict the binding mode of this compound to therapeutic targets?

Molecular docking studies (e.g., AutoDock Vina) reveal interactions with key residues:

- Antifungal targets : Hydrogen bonding between the oxadiazole ring and CYP51 lanosterol demethylase active site .

- Anticancer targets : π-π stacking of pyridinyl groups with kinase ATP-binding pockets (e.g., EGFR) . Validation via MD simulations (100 ns trajectories) assesses stability of ligand-protein complexes .

Q. How does the choice of solvent influence the reaction kinetics of thioether formation?

Solvent polarity and proticity significantly affect reaction rates:

- THF : Low polarity slows nucleophilic substitution but minimizes side reactions (e.g., oxidation) .

- DMF : High polarity accelerates alkylation but may hydrolyze sensitive intermediates; anhydrous conditions are critical . Kinetic studies (monitored via TLC or HPLC) show pseudo-first-order behavior with rate constants (k) varying by 2–3 orders of magnitude across solvents .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment of this compound?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ≈ 6.2 min .

- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization at 254 nm .

- Melting point : Sharp melting ranges (e.g., 75–77°C) indicate high crystallinity .

Q. How can toxicity be evaluated for preclinical development?

- In vitro : MTT assays on HepG2 cells (IC50 > 50 µM suggests low cytotoxicity) .

- Invertebrate models : Daphnia magna acute toxicity tests (LC50 > 10 mg/L) .

- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

Data Contradiction Analysis

Q. Why do some studies report high in vitro activity but poor in vivo efficacy for this compound?

Potential factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.